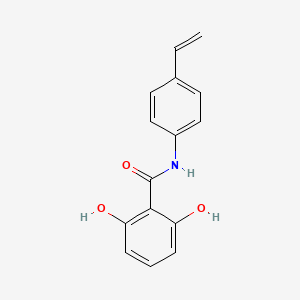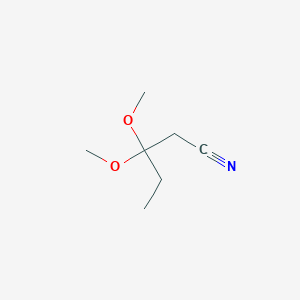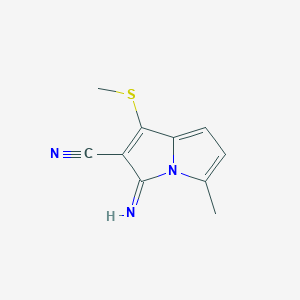
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is a chemical compound with significant importance in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of sulfonyl chlorides and amines in the presence of a base such as pyridine to absorb the generated hydrochloric acid . Another approach involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis, making it a viable option for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Reduction: Reduction of sulfonyl chlorides to thiols.
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Pyridine as a base, acetonitrile as a solvent.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and thiols .
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is used in various scientific research applications, including:
Drug Development: Its unique structural properties make it a potential candidate for drug development.
Materials Synthesis: Used in the synthesis of advanced materials due to its versatile chemical properties.
Biological Studies: Employed in biological studies to understand its effects on different biological systems.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenoxy)-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide
- 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide stands out due to its unique combination of a cyclohexylmethyl-sulfamoyl group and a thiazol-2-yl-benzamide structure. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.
Eigenschaften
CAS-Nummer |
606134-86-5 |
|---|---|
Molekularformel |
C17H21N3O3S2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
4-(cyclohexylmethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(20-17-18-10-11-24-17)14-6-8-15(9-7-14)25(22,23)19-12-13-4-2-1-3-5-13/h6-11,13,19H,1-5,12H2,(H,18,20,21) |
InChI-Schlüssel |
QFQOHPYLCCJBDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)


![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)


![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)





